(S)-1-Pyridin-2-yl-ethylamine (S)-1-Pyridin-2-yl-ethylamine
Brand Name: Vulcanchem
CAS No.: 1156491-10-9; 27854-90-6; 45695-03-2
VCID: VC6099014
InChI: InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3/t6-/m0/s1
SMILES: CC(C1=CC=CC=N1)N
Molecular Formula: C7H10N2
Molecular Weight: 122.171

(S)-1-Pyridin-2-yl-ethylamine

CAS No.: 1156491-10-9; 27854-90-6; 45695-03-2

Cat. No.: VC6099014

Molecular Formula: C7H10N2

Molecular Weight: 122.171

* For research use only. Not for human or veterinary use.

(S)-1-Pyridin-2-yl-ethylamine - 1156491-10-9; 27854-90-6; 45695-03-2

Specification

CAS No. 1156491-10-9; 27854-90-6; 45695-03-2
Molecular Formula C7H10N2
Molecular Weight 122.171
IUPAC Name (1S)-1-pyridin-2-ylethanamine
Standard InChI InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3/t6-/m0/s1
Standard InChI Key PDNHLCRMUIGNBV-LURJTMIESA-N
SMILES CC(C1=CC=CC=N1)N

Introduction

Structural and Chemical Identity

Molecular Architecture

(S)-1-Pyridin-2-yl-ethylamine (C7_7H10_{10}N2_2) consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—attached to an ethylamine group. The chiral center at the ethylamine carbon confers enantiomeric specificity, critical for interactions in biological systems .

PropertyValueSource
Molecular FormulaC7_7H10_{10}N2_2
Molecular Weight122.16–122.17 g/mol
CAS Number (S-enantiomer)27854-90-6
CAS Number (R-enantiomer)45695-03-2

Physicochemical Properties

The compound’s physical properties are influenced by its amine functionality and aromatic ring:

  • Boiling Point: 194.5±15.0 °C (predicted)

  • Density: 1.018±0.06 g/cm³ (predicted)

  • pKa: 9.05±0.39 (predicted), indicating weak basicity

  • Appearance: Yellow to dark yellow oil at room temperature

Solubility data reveals preferential dissolution in polar solvents:

  • Methanol: Slightly soluble

  • Chloroform: Sparingly soluble

Synthesis and Production

Synthetic Routes

While detailed synthetic methodologies are proprietary, industrial production likely involves asymmetric synthesis or chiral resolution techniques. Key steps may include:

  • Friedel-Crafts alkylation to attach the ethylamine group to pyridine.

  • Enantioselective catalysis to isolate the (S)-enantiomer .

Challenges in synthesis include maintaining stereochemical purity and minimizing racemization during purification.

Industrial Scalability

Suppliers such as CymitQuimica and J&K Chemical offer the compound at purities ranging from 95% to 98%, suggesting robust large-scale resolution methods .

Pharmaceutical and Industrial Applications

Drug Development

The (S)-enantiomer serves as a building block for bioactive molecules, particularly in:

  • Chiral ligands for asymmetric catalysis .

  • Intermediate in antiviral and anticancer agent synthesis .

Research Utility

  • Stereochemical studies: Used to probe enzyme-substrate interactions due to its defined chirality .

  • Material science: Modifies surface properties in polymer chemistry .

SupplierPurityPrice RangePackaging
CymitQuimica 95–98%€20.00–€1,709.00100 mg to 25 g
J&K Chemical 98%Not listedCustom quantities

Market Trends

Demand is driven by pharmaceutical R&D, with Asia-Pacific emerging as a key production hub . Discontinued products (e.g., CymitQuimica’s 3D-FP142895) reflect shifting regulatory or market priorities .

Discrepancies and Analytical Challenges

CAS Number Ambiguities

Mislabeling of CAS 45695-03-2 (R-enantiomer) as the (S)-form in some sources underscores the need for analytical verification via:

  • Chiral HPLC to confirm enantiomeric excess.

  • Optical rotation measurements ([α]D_D values).

Quality Control

Batch-to-batch variability in purity (95–98%) necessitates rigorous supplier audits .

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